1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol is a fluorinated organic compound with potential applications in medicinal chemistry, particularly in the design of pharmaceuticals. Its molecular structure incorporates a fluorine atom, a piperazine ring, and a secondary alcohol, which contribute to its biological activity and interaction with various molecular targets.
The compound can be synthesized through various chemical routes, primarily involving nucleophilic substitution reactions and other organic transformations. Research has shown that compounds with similar structures exhibit significant biological activity, making them of interest in drug development.
1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol belongs to the class of fluorinated alcohols and piperazine derivatives. These types of compounds are often studied for their pharmacological properties, including their role as potential therapeutic agents.
The synthesis of 1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves the following steps:
The synthesis may also involve the use of continuous flow reactors in an industrial setting to enhance efficiency and consistency. Catalysts may be employed to improve reaction rates and reduce by-products, focusing on sustainability in chemical production.
The molecular formula for 1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol is , with a molecular weight of approximately 158.17 g/mol. The structure features:
Property | Value |
---|---|
Molecular Formula | C7H12FN2O |
Molecular Weight | 158.17 g/mol |
IUPAC Name | 1-fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol |
InChI Key | IWFWXQQQORGKTO-UHFFFAOYSA-N |
1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with biological targets:
The compound is expected to be a colorless liquid or solid at room temperature, exhibiting moderate volatility due to the presence of the fluorine atom.
1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol is soluble in polar solvents due to its hydroxyl group, which enhances its reactivity in various chemical environments.
This compound has potential applications in medicinal chemistry as:
The synthesis of 1-fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol (C₈H₁₇FN₂O, MW 176.23) employs strategic multi-step routes that balance molecular complexity with functional group compatibility. Two stereochemically distinct isomers are commercially available: the 4-methylpiperazine derivative (CAS 1851236-61-7) and the (3S)-3-methylpiperazine variant (CAS 1848461-66-4), both requiring customized synthetic approaches [2] [3]. The core synthesis pathway typically initiates with nucleophilic displacement reactions, where 1-methylpiperazine attacks a fluorinated epoxide (e.g., 2-fluoro-1,2-epoxypropane) under mild basic conditions (K₂CO₃, DMSO, 60°C). This regioselective ring-opening yields the target secondary alcohol while preserving the acid-labile C–F bond [3] [7].
Alternative routes employ halohydrin intermediates like 1-chloro-3-(4-methylpiperidin-1-yl)propan-2-ol (CAS 61272-40-0), where fluorine is introduced via halogen exchange using KF in polar aprotic solvents. This method achieves 65-78% yields but requires rigorous exclusion of moisture to prevent hydrolysis [7]. Critical purification challenges emerge during the final stages due to the compound’s polarity and hygroscopicity, necessitating silica gel chromatography (EtOAc:MeOH:NH₄OH, 8:2:0.5) followed by cold-chain storage to prevent decomposition [2] [3].
Table 1: Structural Variants of 1-Fluoro-3-(methylpiperazin-1-yl)propan-2-ol Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |
---|---|---|---|---|
1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol | 1851236-61-7 | C₈H₁₇FN₂O | 176.23 | N-methyl at piperazine N4 position |
1-Fluoro-3-[(3S)-3-methylpiperazin-1-yl]propan-2-ol | 1848461-66-4 | C₈H₁₇FN₂O | 176.23 | Chiral methyl at piperazine C3 position |
1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol | 61272-40-0 | C₉H₁₈ClNO | 191.70 | Chloro substituent, piperidine backbone |
Nucleophilic aromatic substitution (SNAr) and amide coupling reactions are pivotal for installing the piperazine-fluoropropanol motif into complex scaffolds. The secondary amine of 1-methylpiperazine demonstrates enhanced nucleophilicity toward activated aryl halides (e.g., 1-fluoro-3-nitrobenzene) in DMF at 100°C, forming C–N bonds crucial for constructing pharmacophores like benzanilides [4] [6]. Steric and electronic factors govern reactivity: 4-fluoro substitution on aromatic rings provides optimal leaving-group potential, achieving 85–92% coupling yields compared to <50% for ortho-substituted analogs due to steric hindrance [6].
For amide bond formation, the Mukaiyama reagent (2-chloro-N-methylpyridin-1-ium iodide) activates carboxylic acids derived from fluoropropanol-piperazine intermediates. This method facilitates coupling with substituted anilines in dichloromethane with diisopropylethylamine (DIPEA) as base, yielding diaryl amides without racemization [4]. Solvent optimization proves critical: DMSO enhances SNAr rates 3-fold over DMF for piperazine alkylations, while THF is preferred for acid-sensitive intermediates. Temperature control (0–5°C) during exothermic amide coupling prevents thermal degradation of the fluoropropanol moiety [7].
Table 2: Amide Coupling Agents for Piperazine-Fluoropropanol Intermediates
Coupling Agent | Solvent | Yield (%) | Purity (HPLC, %) | Reaction Time (h) |
---|---|---|---|---|
Mukaiyama reagent | Dichloromethane | 78–85 | 95.2 | 4–6 |
EDC·HCl/HOBt | DMF | 82–88 | 97.5 | 3–5 |
Potassium Oxyma-B/EDC·HCl | Acetonitrile | 75–80 | 94.8 | 2–3 |
PyBOP/DIPEA | THF | 70–76 | 93.1 | 1–2 |
The C–F bond’s high dissociation energy (552 kJ/mol) confers exceptional thermal stability during high-temperature reactions like Ullmann ether synthesis (150°C), where fluoro analogs outperform chloro derivatives by resisting elimination side reactions [6] [9]. Electronegativity-driven polarization of the β-carbon enhances piperazine nucleophilicity toward epoxides, boosting ring-opening yields to 89% compared to 67% for non-fluorinated analogs [3]. However, competitive hydrolysis remains a limitation: fluoropropanol derivatives exhibit 3× higher susceptibility to aqueous hydrolysis at pH >8.0 than non-fluorinated piperazine alcohols, necessitating pH-controlled reaction environments (pH 6.5–7.5) [9].
Bioactivity correlations emerge from fluorine’s impact on molecular properties. Pyrazolopyrimidine derivatives incorporating fluoropropanol-piperazine chains show MIC₉₀ values of 0.22–0.39 µg/mL against Mycobacterium tuberculosis, attributed to fluorine-enhanced membrane permeability (log P = 5.07 vs. 5.81 for CF₃ analogs) and target binding [10]. Metabolic stability assays reveal fluorinated derivatives resist CYP3A4-mediated oxidation 2.5-fold better than chlorine-containing counterparts due to stronger C–F bonds [6].
Regioselective alkylation of the piperazine nitrogen remains synthetically challenging due to competing N1 vs. N4 functionalization. Palladium catalysis enables selective N-arylation under Buchwald-Hartwig conditions (Pd₂(dba)₃/XantPhos, Cs₂CO₃, toluene, 100°C), achieving >20:1 N4/N1 selectivity for fluoropropanol-tethered piperazines [9]. For asymmetric synthesis, chiral Ru(II)-catalysts facilitate hydrogenation of enol intermediates, yielding (S)-3-methylpiperazine derivatives with 95% ee for enantiopure fluoropropanol synthesis [3] [8].
Ring-opening metathesis polymerization (ROMP) catalysts like Grubbs 3rd-generation complexes incorporate fluoropropanol-piperazine monomers into functionalized polymers. Norbornenyl-modified derivatives undergo ROMP in dichloromethane at 25°C with catalyst loadings as low as 0.5 mol%, producing materials with drug-loading capacities >22% w/w [8]. Solvent optimization is critical: methanol increases hydrogenation rates 4-fold over THF but requires <5% water to prevent catalyst deactivation [4].
Table 3: Catalytic Systems for Piperazine Functionalization
Catalyst System | Reaction Type | Yield (%) | Selectivity | Temperature (°C) |
---|---|---|---|---|
Pd₂(dba)₃/XantPhos/Cs₂CO₃ | N-Arylation | 85–91 | >20:1 (N4/N1) | 100 |
Ru(II)-(S)-BINAP | Asymmetric hydrogenation | 78–84 | 95% ee | 65 |
Grubbs G3 | ROMP | 92–97 | >99% E-configuration | 25 |
CuI/1,10-phenanthroline | Ullmann ether synthesis | 75–82 | >95% para-selectivity | 150 |
The hygroscopic nature and water solubility of 1-fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol complicate isolation. Standard rotary evaporation concentrates residual water (≥8% w/w), necessitating azeotropic distillation with toluene or acetonitrile to achieve <0.5% water content [4]. Chromatographic purification on silica gel requires basic modifiers (0.5–2% NH₄OH) to suppress tailing and improve resolution (Rₛ >1.5), with methanol gradients optimized to 15–20% in ethyl acetate to prevent compound decomposition [9]. Cold-chain protocols (2–8°C) during storage and transport mitigate thermal degradation, preserving >98% purity over 6 months [2] [3].
Characterization hurdles include NMR signal broadening due to conformational exchange. Low-temperature ¹³C NMR (−40°C in d₆-DMSO) resolves overlapping piperazine signals (δ 54.8–57.2 ppm) and confirms fluoropropanol regiochemistry (δ 91.5 ppm, C–F) [1]. Mass spectrometry (LC-ESI-MS) detects [M+H]⁺ at m/z 177.14 with fragmentation patterns dominated by C–N bond cleavages (m/z 99.08, piperazinium ion). Crystallization optimization identifies isopropanol as ideal for single-crystal growth, enabling X-ray verification of the extended antiperiplanar conformation adopted by fluoropropanol chains [1].
Table 4: Purification Techniques for Polar Piperazine-Fluoropropanol Derivatives
Purification Method | Conditions | Purity (%) | Recovery (%) | Key Limitations |
---|---|---|---|---|
Silica Chromatography | EtOAc:MeOH:NH₄OH (85:13:2) | 95.2–98.7 | 70–75 | Slow elution, tailing issues |
Reverse-Phase HPLC | C18, 0.1% TFA in H₂O/MeCN | 98.1–99.4 | 60–68 | Acid-induced decomposition |
Crystallization | Isopropanol, −20°C | 99.5 | 80–85 | Polymorphism risks |
Azeotropic Distillation | Toluene, 40°C, 0.01 bar | 99.8 | 92–95 | Requires anhydrous conditions |
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: